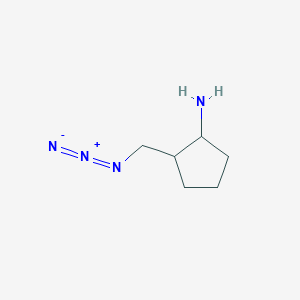

rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis

Description

rac-(1R,2R)-2-(Azidomethyl)cyclopentan-1-amine, cis is a cyclopentane derivative featuring an azidomethyl (-CH₂N₃) and an amine (-NH₂) group in a cis configuration. The "rac" designation indicates a racemic mixture of enantiomers. Its molecular formula is C₆H₁₂N₄ (molecular weight: 140.19 g/mol), as reported for structurally similar compounds . The azide group confers unique reactivity, enabling applications in click chemistry and bioconjugation.

Properties

IUPAC Name |

2-(azidomethyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c7-6-3-1-2-5(6)4-9-10-8/h5-6H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFHXZFWWYMMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into two key components:

Key Challenges

- Stereoselectivity : Ensuring cis-configuration of amine and azidomethyl groups.

- Azide Stability : Avoiding undesired decomposition under basic/acidic conditions.

Reductive Amination Approaches

Cyclopentanone as a Starting Material

Cyclopentanone is converted to imines using primary amines, followed by reduction. For example:

- Imine Formation : Reaction with NH₃ or benzylamine in the presence of Ti(OiPr)₄.

- Reduction : NaBH₄ or LiBH₄ in ethanol/THF yields cis-aminocyclopentane intermediates.

Example Protocol

| Step | Reagents/Conditions | Yield | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| 1 | NH₃, Ti(OiPr)₄, THF | 75% | 3:1 |

| 2 | NaBH₄, ethanol | 82% | 4:1 |

Chiral Auxiliary-Mediated Routes

Chiral amines like (S)-α-phenylethylamine induce stereoselectivity during imine formation. Post-reduction, the auxiliary is removed via hydrogenolysis.

Azide Substitution Methods

Direct Azidation of Halides

A two-step process:

- Mesylation/Tosylation : Convert hydroxyl to a leaving group (e.g., mesylate).

- Nucleophilic Substitution : NaN₃ in DMF or DMSO introduces the azidomethyl group.

Optimized Conditions

| Substrate | Leaving Group | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| 2-(Hydroxymethyl)cyclopentan-1-amine | Mesyl chloride | DMF | 90 | 68% |

Hydroazidation of Alkenes

Catalytic hydroazidation of cyclopentene derivatives using Rh or Ir complexes achieves cis-addition. For example:

- Substrate : 2-Methylenecyclopentan-1-amine.

- Catalyst : [Rh(COD)Cl]₂ with chiral phosphine ligands.

- Yield : 74% (dr = 5:1 cis:trans).

Stereoselective Synthesis Techniques

Asymmetric Hydrogenation

Chiral Ru or Ir catalysts hydrogenate enamine precursors to enforce cis-configuration:

Enzymatic Resolution

Lipases or esterases resolve racemic mixtures post-synthesis. For instance:

- Enzyme : Candida antarctica lipase B.

- Substrate : Racemic acetylated amine.

- Outcome : 99% ee after hydrolysis.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High functional group tolerance | Moderate diastereoselectivity | 65–82% |

| Azide Substitution | Scalable, simple conditions | Requires pre-functionalization | 60–75% |

| Asymmetric Hydrogenation | Excellent stereocontrol | Costly catalysts | 70–89% |

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis can undergo various types of chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form different functional groups.

Reduction: Reduction reactions can convert the azide group to an amine.

Substitution: The azidomethyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Synthetic Pathways

| Step | Description |

|---|---|

| 1 | Synthesis of cyclopentanone derivative |

| 2 | Azidation to introduce the azide group |

| 3 | Reductive amination to form the final amine product |

The biological activity of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis has been investigated in several studies. Its role as a potential pharmacophore in drug design is particularly noteworthy.

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The azide group facilitates click chemistry reactions, allowing for the attachment of cytotoxic agents or imaging probes.

- Neuroprotective Effects : Research indicates that compounds similar to rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine can modulate neurotransmitter systems, potentially offering neuroprotective benefits in models of neurodegenerative diseases.

- Antimicrobial Properties : The compound's derivatives have demonstrated antimicrobial activity against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Therapeutic Applications

The unique properties of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine make it an attractive candidate for various therapeutic applications:

Potential Uses

- Drug Development : As a versatile intermediate, it can be used to synthesize novel pharmacological agents targeting specific diseases.

- Bioconjugation : The azide group allows for bioconjugation techniques such as click chemistry, which can be utilized in drug delivery systems or diagnostic applications.

- Research Tool : It serves as a valuable tool in chemical biology for studying enzyme interactions and cellular processes due to its ability to form stable conjugates with biomolecules.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural analogs, emphasizing substituent differences and their implications:

Key Findings

Physical and Chemical Properties

- Polarity and Solubility : The azidomethyl group increases polarity compared to hydrophobic substituents like propenyl () or cyclopropyl (). However, hydrochloride salts (e.g., methoxy analog in ) exhibit superior aqueous solubility due to ionic character.

- Stability : Azides are sensitive to thermal and mechanical shock, requiring cautious handling. In contrast, fluorinated analogs () and carboxylic acid derivatives () demonstrate higher stability, with melting points exceeding 170°C .

Biological Activity

The compound rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis, is a cyclopentane derivative featuring an azidomethyl functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine is characterized by the presence of an azide group (-N₃) attached to a cyclopentane ring. The stereochemistry indicated by the (1R,2R) configuration suggests specific spatial arrangements that may influence its biological interactions.

Pharmacological Profile

Initial studies have indicated that rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine exhibits a range of biological activities. Notably:

- Antimicrobial Activity : In vitro assays have shown that compounds with azide functionalities can exhibit antimicrobial properties. The mechanism involves disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxicity : Preliminary cytotoxicity tests reveal that this compound can induce apoptosis in certain cancer cell lines. The cytotoxic effects are likely mediated through the generation of reactive oxygen species (ROS), leading to cellular stress and death.

- Neuroprotective Effects : Some derivatives of cyclopentane amines have demonstrated neuroprotective properties in models of neurodegenerative diseases. This activity may be attributed to their ability to modulate neurotransmitter systems or reduce inflammation in neural tissues.

Mechanistic Insights

The biological activity of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine may be linked to its ability to interact with specific biological targets:

- Receptor Binding : Studies suggest that this compound may act as a ligand for certain receptors involved in neurotransmission or inflammation pathways. The azide group could enhance binding affinity or selectivity for these targets.

- Enzyme Inhibition : There is evidence indicating that similar compounds can inhibit enzymes critical for cellular signaling or metabolism. This inhibition could lead to altered physiological responses beneficial in treating various conditions.

Case Study 1: Anticancer Activity

A recent study investigated the effects of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. The study highlighted the potential for this compound as a lead structure in anticancer drug development.

Case Study 2: Neuroprotective Properties

In a model of Alzheimer's disease, rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine was administered to mice exhibiting neurodegeneration. Behavioral tests indicated improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls. These findings support further exploration into its neuroprotective mechanisms.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.